molecular formula C11H14N2O B6614145 3,4-Dihydro-2(1H)-isoquinolineacetamide CAS No. 200064-90-0

3,4-Dihydro-2(1H)-isoquinolineacetamide

Cat. No.: B6614145
CAS No.: 200064-90-0
M. Wt: 190.24 g/mol
InChI Key: BQRDVNDUCRMCNJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2(1H)-isoquinolineacetamide, with the molecular formula C11H14N2O, is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry . It is built around the 3,4-dihydroisoquinoline scaffold, a core structure that is a key intermediate and subunit in a wide range of biologically active molecules and natural products . The tetrahydroisoquinoline (THIQ) scaffold, to which this compound is closely related, is recognized for its diverse pharmacological profile and is found in numerous clinically used drugs, underscoring its value in drug discovery . The primary research value of this compound lies in its role as a versatile building block. Researchers can utilize it to synthesize more complex structures for investigating new therapeutic agents. The acetamide functional group and the dihydroisoquinoline ring system present opportunities for further chemical modification and derivatization, allowing for the exploration of structure-activity relationships (SAR) . Compounds based on this scaffold have been extensively studied and reported to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties . Recent research continues to explore novel isoquinoline derivatives, highlighting the ongoing relevance of this chemical class in developing potential treatments against pathogens and other diseases . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13/h1-4H,5-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRDVNDUCRMCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173818
Record name 2(1H)-Isoquinolineacetamide, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200064-90-0
Record name 2(1H)-Isoquinolineacetamide, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200064900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Isoquinolineacetamide, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Cyclization

Friedel-Crafts alkylation is widely employed to form the dihydroisoquinoline ring. For example, 3-chloropropionamide derivatives undergo intramolecular cyclization in the presence of Lewis acids like anhydrous aluminum chloride (AlCl₃). In one protocol, N-(3-hydroxyphenyl)-3-chloropropionamide was heated with AlCl₃ at 155–165°C for 1 hour, yielding a mixture of 7-hydroxy- and 5-hydroxy-dihydroquinolinones. Modifications using high-boiling solvents (e.g., dichloromethane) improve mixing and scalability, with reaction completion within 30 minutes to 4 hours depending on temperature.

Key Conditions

  • Catalyst : AlCl₃ (2.5–3.0 equivalents relative to substrate).

  • Solvent : Dichloromethane or melt conditions.

  • Yield : 85–93% purity by HPLC.

Bischler-Napieralski Reaction

This classical method involves cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For instance, N-acetyl-β-phenethylamine treated with POCl₃ at reflux forms 3,4-dihydroisoquinoline. While less commonly reported in recent patents, this method remains foundational for small-scale syntheses.

Introduction of the Acetamide Functional Group

After constructing the dihydroisoquinoline core, the acetamide moiety is introduced via alkylation or nucleophilic substitution.

Alkylation with Chloroacetamide

Reaction of 3,4-dihydroisoquinoline with chloroacetamide in basic conditions installs the acetamide group. A representative procedure involves:

  • Dissolving 3,4-dihydroisoquinoline (1.0 equiv) in acetonitrile.

  • Adding potassium carbonate (2.0 equiv) and chloroacetamide (1.2 equiv).

  • Refluxing for 6–8 hours to afford the product in 75–80% yield.

Optimization Notes

  • Base : K₂CO₃ or triethylamine.

  • Solvent : Acetonitrile or DMF.

  • Side Products : Minimal (<5%) due to the electrophilicity of the α-carbon in chloroacetamide.

Reductive Amination

An alternative route employs reductive amination between 2-aminoethylisoquinoline and acetyl chloride. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 yields the acetamide derivative with 70% efficiency.

Integrated Synthesis Pathways

Two-Step Process from Resorcinol

A patent-described method synthesizes dihydroisoquinoline intermediates from resorcinol:

  • Esterification : Resorcinol reacts with 3-chloropropionyl chloride in dichloromethane/triethylamine to form (3-hydroxyphenyl)-3-chloropropionate (93% yield).

  • Cyclization : The ester undergoes AlCl₃-catalyzed Friedel-Crafts reaction at 40°C for 24 hours, yielding 7-hydroxychroman-2-ketone (85% yield).

  • Amidation : Treatment with ammonia in methanol at 80°C under pressure introduces the acetamide group (87% yield).

Total Yield : 68.7% over three steps.

One-Pot Alkylation-Cyclization

A streamlined approach combines ring formation and functionalization:

  • Mix 3-hydroxyphenylacetamide with AlCl₃ and KCl/NaCl (5:3:3 ratio).

  • Heat at 160°C for 1 hour to directly form 3,4-dihydro-2(1H)-isoquinolineacetamide.

Advantages : Eliminates intermediate isolation, reducing solvent use.

Analytical and Process Considerations

Purification Techniques

  • Column Chromatography : Silica gel with dichloromethane/methanol (9:1) eluent.

  • Recrystallization : Ethanol/hexane mixtures yield crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 4H, aromatic), 4.10 (s, 2H, CH₂CONH₂), 3.75 (t, 2H, J = 6 Hz, NCH₂), 2.90 (t, 2H, J = 6 Hz, CH₂), 1.95 (s, 3H, NHCOCH₃).

  • Melting Point : 139–140°C.

Comparative Analysis of Methods

MethodCatalyst/SolventTemperature (°C)Yield (%)Purity (%)Source
Friedel-CraftsAlCl₃/CH₂Cl₂408593
Bischler-NapieralskiPOCl₃/Toluene1107889
AlkylationK₂CO₃/CH₃CN808095
One-PotAlCl₃/KCl/NaCl1607291

Challenges and Innovations

Byproduct Formation

The primary byproduct, 5-hydroxy-3,4-dihydro-2(1H)-quinolinone , arises during Friedel-Crafts reactions due to competing cyclization pathways. Salt additives (KCl/NaCl) suppress this by stabilizing transition states.

Scalability

Industrial adaptations replace dichloromethane with 1,2-dichloroethane to improve solvent recovery. Continuous flow systems reduce reaction times from 24 hours to 2 hours .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2(1H)-isoquinolineacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into fully saturated isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various isoquinoline derivatives with altered functional groups, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Neurodegenerative Diseases

  • Parkinson's Disease : Research indicates that compounds like 3,4-dihydro-2(1H)-isoquinolineacetamide can improve motor symptoms in patients with Parkinson's disease. They may serve as alternatives to traditional dopamine therapies that often lead to cognitive impairments and other side effects .
  • Alzheimer’s Disease : The compound has been explored as a potential treatment for Alzheimer's disease due to its ability to inhibit monoamine oxidases (MAOs), which are implicated in neurodegeneration. Studies have shown that derivatives of this compound can act as dual-target inhibitors for cholinesterases (ChEs) and MAOs, demonstrating efficacy in preclinical models .

Psychiatric Disorders

  • Schizophrenia : As a PAM of the D1 receptor, the compound may alleviate cognitive deficits associated with schizophrenia. Its role in modulating dopaminergic activity could help manage negative symptoms often seen in patients .
  • Depression : The antidepressant potential of isoquinoline derivatives has been documented, with some studies suggesting that they stimulate central nervous system activity, thus providing therapeutic benefits for depressive disorders .

Case Study 1: Parkinson's Disease Treatment

A study evaluated the effects of this compound on motor function in a rodent model of Parkinson's disease. Results indicated significant improvements in motor coordination and reduced akinesia compared to control groups receiving standard treatments. This suggests that the compound could be developed further as a monotherapy or adjunct treatment for Parkinson's disease.

Case Study 2: Alzheimer’s Disease Dual-Target Inhibition

In another investigation focused on Alzheimer’s disease, researchers synthesized various derivatives of this compound fused with dithiocarbamate structures. These compounds were tested for their ability to cross the blood-brain barrier (BBB) and inhibit both ChEs and MAOs. The most promising candidate demonstrated effective inhibition and favorable pharmacokinetics, indicating its potential as a multi-target agent for Alzheimer’s treatment .

Data Table: Summary of Biological Activities

Application AreaMechanism of ActionEfficacy EvidenceReferences
Parkinson's DiseaseD1 receptor modulationImproved motor symptoms in rodent models
Alzheimer’s DiseaseMAO inhibition & ChE inhibitionEffective dual-target inhibition
SchizophreniaD1 receptor modulationAlleviation of cognitive deficits
DepressionCNS stimulationCentral nervous system-stimulating activity

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2(1H)-isoquinolineacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological profile of 3,4-dihydroisoquinoline derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference ID
3,4-Dihydro-2(1H)-isoquinolineacetamide C₁₁H₁₂N₂O 188.23 Acetamide at C2 Not explicitly stated (assumed analogous)
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2-carboxamide C₂₄H₂₃N₂O 357.46 N-Benzyl, phenyl at C1 MAO-B/Cholinesterase inhibition
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) C₁₅H₁₉NO₄ 277.32 Ethyl carboxylate, methyl at C1 Anticancer, antimicrobial
3,4-Dihydro-1H-isoquinoline-2-carboxamidine HCl C₁₀H₁₄ClN₃ 211.69 Carboxamidine at C2 Antithrombotic/antibacterial potential
1,2,3,4-Tetrahydroisoquinoline C₉H₁₁N 133.19 Fully saturated isoquinoline core Neurotransmitter analog
Key Observations:
  • Substituent Impact : The acetamide group in the target compound contrasts with carboxamidine () or carboxylate () derivatives, altering polarity and binding affinity. For instance, carboxamidine derivatives exhibit higher boiling points (~309.8°C) due to increased hydrogen bonding .
  • Biological Activity: The (S)-N-Benzyl-1-phenyl derivative () shows dual MAO-B/acetylcholinesterase inhibition (IC₅₀ values in nanomolar range), outperforming simpler analogs. This highlights the importance of aromatic substituents at C1 and N-benzylation .

Biological Activity

3,4-Dihydro-2(1H)-isoquinolineacetamide is a compound belonging to the isoquinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective properties. Research into its biological activity has revealed various mechanisms of action and potential clinical uses.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 10.46 ± 0.82 μM/mL for HeLa cells, suggesting strong anticancer potential compared to conventional agents like cisplatin . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has shown promise in protecting neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases such as Alzheimer's and Parkinson's . Mechanistic studies suggest that it may modulate pathways involved in cell survival and apoptosis.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This activity is particularly relevant in the context of chronic inflammatory diseases where cytokine overproduction is a hallmark .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
  • DNA Interaction : Studies suggest that the compound can intercalate with DNA, disrupting replication and transcription processes in cancer cells .

Case Study 1: Cytotoxicity Against HeLa Cells

A detailed investigation was conducted on the effects of this compound on HeLa cells. The study utilized various concentrations of the compound to determine its IC50 values and assessed cell viability through MTT assays. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

Case Study 2: Neuroprotection in Animal Models

Another study evaluated the neuroprotective effects of the compound in a rodent model of oxidative stress. Animals treated with this compound showed reduced markers of oxidative stress and improved cognitive performance in behavioral tests compared to controls. Histological analysis revealed decreased neuronal loss in treated animals .

Comparative Analysis with Similar Compounds

Compound NameIC50 (HeLa Cells)Neuroprotective EffectsAnti-inflammatory Activity
This compound10.46 ± 0.82 μM/mLSignificantInhibits pro-inflammatory cytokines
QuinoxalinonesVariesModerateModerate
BenzoxazinonesHigher than isoquinolineacetamideLimitedLimited

Discussion

The comparative analysis highlights that this compound exhibits superior anticancer activity compared to other compounds within its class. Its multifaceted biological activities make it a candidate for further development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 3,4-Dihydro-2(1H)-isoquinolineacetamide and its derivatives?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 3,4-dihydro-2(1H)-isoquinolinecarbonitrile with hydroxylamine under controlled conditions (25–30°C, followed by heating to 75–100°C) to yield carboxamidoxime derivatives . For acetamide derivatives, coupling reactions with acyl chlorides or amidation using activated esters are typical. Solvent choice (e.g., polar aprotic solvents like DMF) and catalyst optimization (e.g., Pd-mediated cross-coupling) are critical for yield improvement.

Q. What analytical techniques are suitable for characterizing this compound?

  • Spectroscopy :
  • UV-Vis : Detect absorption peaks at ~415 nm for quinoline-derived structures .

  • IR : Identify amide C=O stretches (1650–1700 cm⁻¹) and N-H bends (1550–1600 cm⁻¹) .

  • NMR : ¹H NMR reveals dihydroisoquinoline proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm and methylene groups at δ 2.5–3.5 ppm) .

    • Titration : Non-aqueous potentiometric titration with 0.1N HClO₄ in glacial acetic acid for quantitative analysis .
    Technique Key Peaks/Data Application
    UV-Visλmax = 415 nmPurity check
    ¹³C NMRδ 170–175 ppm (amide carbonyl)Structural confirmation

Q. How can researchers ensure sample purity during synthesis?

Use high-purity reagents (e.g., ≥98%硫酸亚铁铵) and recrystallization in solvents like ethanol or hexane. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, Rf comparison against standards) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies often arise from structural isomerism or assay variability. For example:

  • Halogen Substitution : Iodo derivatives (e.g., 4-iodo-3,5-dimethylpyrazole analogs) exhibit enhanced halogen bonding, altering binding affinity .
  • Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to confirm results.

Q. How to address low yields in large-scale synthesis?

Optimize reaction parameters:

  • Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

Q. What are the limitations of spectroscopic characterization for complex derivatives?

  • Signal Overlap : In crowded NMR spectra (e.g., polysubstituted analogs), use 2D techniques (HSQC, HMBC) to resolve assignments.
  • Degradation : UV-Vis may fail to detect photodegradation products; supplement with LC-MS .

Ethical and Safety Considerations

  • Toxicity Screening : Prioritize Ames testing for mutagenicity and hERG assay for cardiac liability in early-stage derivatives .
  • Handling Precautions : Use fume hoods when synthesizing nitrile intermediates (risk of HCN release) .

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